molecular formula C13H17NO B8091871 (R)-1-benzyl-5-methylpiperidin-3-one

(R)-1-benzyl-5-methylpiperidin-3-one

Cat. No.: B8091871
M. Wt: 203.28 g/mol
InChI Key: LQHLLGBMPQNQLJ-LLVKDONJSA-N
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Description

(R)-1-Benzyl-5-methylpiperidin-3-one is a chiral piperidine derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . Compounds featuring the 1-benzylpiperidinone scaffold are of significant interest in medicinal chemistry for the development of protein kinase inhibitors, which are a major class of therapeutics . Piperidine derivatives analogous to this compound are investigated for potential applications across a broad range of therapeutic areas, including antineoplastic agents, immunomodulators, and drugs for central nervous system disorders . The stereochemistry of the (R)-enantiomer is critical for its biological activity and binding affinity, making it a key precursor in the synthesis of enantiomerically pure molecules . Related chiral amines, such as (3R,4R)-1-benzyl-4-methylpiperidin-3-yl)methylamine, are specifically highlighted as key intermediates in complex synthetic routes, underscoring the importance of such scaffolds . This product is intended for research purposes only and is not for diagnostic or therapeutic use . Researchers are advised to handle this compound with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard information .

Properties

IUPAC Name

(5R)-1-benzyl-5-methylpiperidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11-7-13(15)10-14(8-11)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHLLGBMPQNQLJ-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)CN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation

A widely adopted strategy involves the asymmetric hydrogenation of prochiral ketones using transition metal catalysts. For example, N-benzyl-5-methylpiperidin-3-one can be synthesized via hydrogenation of the corresponding pyridinium salt. In this approach, 5-methylpyridin-3-one is first quaternized with benzyl bromide to form 1-benzyl-5-methylpyridinium bromide, which undergoes hydrogenation under high pressure (50–100 bar) in the presence of a ruthenium-based chiral catalyst (e.g., (R)-BINAP-RuCl₂). This method achieves enantiomeric excess (ee) values of 68–84%, though the requirement for high-pressure conditions limits its industrial scalability.

Borohydride-Mediated Reductive Amination

An alternative reductive amination route employs sodium triacetoxyborohydride (STAB) as a reducing agent. Starting from 5-methylpiperidin-3-one, benzylation is achieved by reacting with benzyl bromide in the presence of STAB and trifluoroacetic acid (TFA) in tetrahydrofuran (THF). The reaction proceeds via imine formation, followed by stereoselective reduction to yield the (R)-enantiomer. However, STAB’s moisture sensitivity and pyrophoric nature necessitate stringent handling, making this method less favorable for large-scale production.

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 1-benzyl-5-methylpiperidin-3-one can be resolved using chiral acids such as L-di-p-toluoyltartaric acid (L-DTTA). The process involves dissolving the racemate in a solvent system (e.g., ethyl acetate/hexane) and adding L-DTTA to precipitate the (R)-enantiomer as a diastereomeric salt. Recrystallization from methanol yields the optically pure compound with >99% ee. This method, while reliable, requires multiple crystallization steps, reducing the overall yield to 40–50%.

Enzymatic Kinetic Resolution

Recent advances employ lipases (e.g., Candida antarctica lipase B) to catalyze the enantioselective acetylation of racemic 5-methylpiperidin-3-ol intermediates. The (R)-alcohol remains unreacted, while the (S)-enantiomer is acetylated and separated via column chromatography. Subsequent oxidation of the (R)-alcohol with pyridinium chlorochromate (PCC) yields the target ketone. This biocatalytic approach achieves 90–95% ee but requires optimization of solvent systems and enzyme loading.

Ring-Closing Metathesis (RCM)

Grubbs Catalyst-Mediated Cyclization

A novel route utilizes olefin metathesis to construct the piperidine ring. For instance, N-benzyl-3-oxo-5-methylpent-4-enamide undergoes RCM using Grubbs II catalyst ([RuCl₂(IMes)(=CHPh)]), forming the six-membered ring with the ketone and methyl groups in the desired positions. Hydrogenation of the resulting cyclic enamide with Pd/C provides the saturated (R)-1-benzyl-5-methylpiperidin-3-one. This method offers excellent regiocontrol but suffers from high catalyst costs (∼$1,500/mol).

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)ScalabilityCost (USD/g)
Catalytic Hydrogenation65–7568–84Moderate120–150
Reductive Amination50–6092–95Low200–220
Diastereomeric Salt40–50>99High80–100
Enzymatic Resolution55–6590–95Moderate150–180
RCM70–8099Low300–350

Key Observations :

  • Catalytic hydrogenation balances cost and yield but requires specialized equipment for high-pressure reactions.

  • Diastereomeric salt resolution remains the most scalable method, though yields are suboptimal.

  • RCM achieves superior stereocontrol but is prohibitively expensive for industrial applications.

Emerging Technologies

Flow Chemistry

Continuous-flow systems enhance the safety and efficiency of hydrogenation reactions. By employing a fixed-bed reactor with immobilized Ru-BINAP catalysts, researchers have reduced reaction times from 24 hours to 2–3 hours while maintaining 85% ee. This approach minimizes catalyst leaching and improves reproducibility.

Photoredox Catalysis

Visible-light-mediated oxidation of 5-methylpiperidin-3-ol derivatives offers a green alternative to traditional oxidation methods. Using eosin Y as a photocatalyst and oxygen as the terminal oxidant, the ketone is formed in 75–80% yield without over-oxidation byproducts .

Chemical Reactions Analysis

Types of Reactions

®-1-benzyl-5-methylpiperidin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl carboxylic acid or benzyl ketone.

    Reduction: Formation of benzyl alcohol.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Intermediate for Tofacitinib Synthesis

Tofacitinib is a Janus kinase (JAK) inhibitor used primarily for treating rheumatoid arthritis. (R)-1-benzyl-5-methylpiperidin-3-one serves as a crucial intermediate in its synthesis. The compound is involved in creating key precursors that facilitate the formation of tofacitinib, enhancing the efficiency and yield of the overall synthetic process. Research indicates that using this compound allows for improved yields and reduced byproduct formation during the synthesis of tofacitinib intermediates .

Development of MenA Inhibitors

Recent studies have identified this compound as part of a scaffold for developing inhibitors targeting MenA, an enzyme critical for menaquinone biosynthesis in Mycobacterium tuberculosis. These inhibitors exhibit promising potency and pharmacokinetic properties, suggesting that derivatives of this compound could play a vital role in combating tuberculosis .

Structure-Activity Relationship Studies

The compound has been extensively studied for its structure-activity relationships (SAR) to optimize its pharmacological properties. Modifications to the piperidine ring and substituents on the benzyl moiety have been explored to enhance binding affinity and selectivity towards biological targets. For instance, variations in the methyl group position or additional functional groups have shown to significantly impact the compound's efficacy against specific enzymes or receptors .

Synthesis Methodologies

Several innovative synthesis methodologies have been developed utilizing this compound. A notable approach involves asymmetric catalytic hydrogenation, which has demonstrated high yields and purity in producing chiral compounds necessary for pharmaceutical applications .

Clinical Implications

In clinical settings, compounds derived from this compound have shown potential in treating conditions like rheumatoid arthritis through their action as JAK inhibitors. The efficacy of these compounds is supported by their ability to modulate inflammatory pathways effectively .

Data Tables

Application AreaCompound RoleKey Findings
Tofacitinib SynthesisIntermediateImproves yield and reduces byproducts
MenA InhibitorsScaffold for drug developmentPotent against Mtb, improved pharmacokinetics
Structure-Activity RelationshipsOptimization of efficacyVariations enhance binding affinity

Mechanism of Action

The mechanism of action of ®-1-benzyl-5-methylpiperidin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between (R)-1-benzyl-5-methylpiperidin-3-one and its closest analog, (3R,5R)-1-benzyl-5-methyl-piperidin-3-ol:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Group Stereochemistry
This compound 2096989-53-4 C₁₃H₁₇NO 203.29 Ketone (R)-configuration
(3R,5R)-1-benzyl-5-methyl-piperidin-3-ol 1601475-88-0 C₁₃H₁₉NO 205.30 Alcohol (3R,5R)-configuration
Key Observations:

Functional Group : The ketone in the target compound contrasts with the hydroxyl group in the analog. This difference significantly impacts reactivity and physicochemical properties.

  • Ketone : More electrophilic, prone to nucleophilic additions (e.g., Grignard reactions) and reductions (e.g., to form secondary alcohols) .
  • Alcohol : Capable of hydrogen bonding, increasing solubility in polar solvents and boiling point compared to the ketone.

Molecular Weight : The alcohol analog is heavier by ~2.01 g/mol, consistent with the addition of two hydrogens during ketone-to-alcohol reduction.

Stereochemistry : The target compound’s (R)-configuration at one chiral center contrasts with the (3R,5R)-diastereomer in the alcohol analog, which may lead to divergent biological activities or crystallization behaviors.

Inferred Physicochemical and Reactivity Profiles

  • Boiling Point/Solubility : The alcohol analog likely has a higher boiling point and aqueous solubility due to hydrogen bonding, whereas the ketone may exhibit greater lipophilicity.
  • Synthetic Utility: The ketone serves as a precursor for synthesizing secondary alcohols (e.g., via NaBH₄ reduction) or imines (via condensation with amines).

Potential Enantiomers and Substituent Variants

  • (S)-1-Benzyl-5-methylpiperidin-3-one : The enantiomer, which would share identical physical properties but differ in chiral interactions (e.g., enzyme binding).
  • 5-Ethyl or 5-Phenyl variants : Substituent changes that modulate steric bulk and electronic properties.

Biological Activity

(R)-1-benzyl-5-methylpiperidin-3-one, a piperidine derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits various pharmacological properties that make it a candidate for further investigation in drug development. The following sections will provide an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a benzyl group and a methyl substituent. The structural formula can be represented as follows:

C13H17NO\text{C}_{13}\text{H}_{17}\text{N}O

This structure is significant as it influences the compound's interaction with biological targets.

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The compound's chiral centers are crucial for its binding affinity and selectivity. It may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways crucial for cellular functions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have demonstrated its antiproliferative effects against several cancer cell lines, including:

  • A549 (lung cancer)
  • MCF7 (breast cancer)
  • HCT116 (colon cancer)
  • PC3 (prostate cancer)

The half-maximal inhibitory concentration (IC50) values for this compound against these cell lines were found to be less than 5 μM, indicating potent anticancer activity .

Table 1: IC50 Values of this compound Against Various Cancer Cell Lines

Cell LineIC50 Value (µM)
A549< 5
MCF7< 3
HCT116< 3
PC3< 5

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown potential neuroprotective effects. Studies suggest that it may interact with neurotransmitter systems, potentially influencing conditions such as depression and anxiety. The compound's ability to modulate neurotransmitter release could provide therapeutic avenues for neurological disorders .

Study on Antiproliferative Activity

A significant study evaluated the antiproliferative activity of various piperidine derivatives, including this compound. The results indicated that compounds with similar structures exhibited enhanced activity against cancer cell lines compared to those without piperidine moieties. This underscores the importance of structural features in determining biological efficacy .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand how this compound behaves in biological systems. Initial assessments suggest favorable absorption and distribution profiles, although further studies are required to fully elucidate its metabolic pathways and potential toxicity .

Q & A

Q. How can (R)-1-benzyl-5-methylpiperidin-3-one be synthesized with high enantiomeric purity, and what analytical methods validate its stereochemical integrity?

  • Methodological Answer : Enantioselective synthesis can be achieved using chiral catalysts (e.g., asymmetric hydrogenation) or chiral resolving agents. For example, chiral column chromatography (e.g., using amylose-based stationary phases) can separate enantiomers post-synthesis. Validation requires a combination of:
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm structural integrity and detect diastereomeric impurities.
  • Polarimetry : Measure specific rotation to confirm enantiomeric excess.
  • X-ray crystallography : Single-crystal XRD (using SHELX programs for refinement ) provides definitive stereochemical confirmation.
  • Chiral HPLC : Compare retention times with racemic mixtures to assess purity.

Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodological Answer : A multi-technique approach ensures comprehensive characterization:
  • Mass spectrometry (HRMS) : Confirm molecular formula via exact mass determination.
  • IR spectroscopy : Identify functional groups (e.g., ketone C=O stretch at ~1700 cm1^{-1}).
  • NMR : Use 1H^{1}\text{H}, 13C^{13}\text{C}, DEPT, and 2D experiments (COSY, HSQC) to assign all protons and carbons.
  • HPLC/GC : Assess purity (>98% by area normalization).
  • Thermogravimetric analysis (TGA) : Determine thermal stability.
    Document methods rigorously to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory reactivity data for this compound in different solvents be systematically resolved?

  • Methodological Answer : Contradictions may arise from solvent polarity, hydrogen bonding, or solvation effects. Address them via:
  • Controlled solvent screening : Test reactivity in a solvent series (e.g., hexane → DMSO) under standardized conditions.
  • Computational modeling : Use DFT calculations to compare solvation energies and transition states (e.g., Gaussian or ORCA software).
  • Statistical analysis : Apply meta-analytic frameworks (e.g., PICO or SPIDER ) to evaluate solvent-dependent trends across studies.
  • Replication studies : Reproduce conflicting experiments with strict controls (e.g., moisture/oxygen exclusion) .

Q. What computational strategies predict the biological target interactions of this compound, and how can in vitro results be validated?

  • Methodological Answer : Combine in silico and experimental methods:
  • Molecular docking (AutoDock/Vina) : Screen against target libraries (e.g., kinases, GPCRs) to prioritize candidates.
  • MD simulations : Assess binding stability over 50–100 ns trajectories (AMBER/CHARMM force fields).
  • In vitro assays : Validate hits via:
  • SPR/BLI : Measure binding kinetics.
  • Enzyme inhibition assays : IC50_{50} determination.
  • Cellular assays : Cytotoxicity (MTT) and target modulation (Western blot).
    Cross-reference computational and experimental data to resolve discrepancies .

Q. How should researchers design a study to investigate the metabolic stability of this compound across species?

  • Methodological Answer : Follow a structured workflow:
  • In vitro microsomal assays : Use liver microsomes from human, rat, and mouse to calculate intrinsic clearance (CLint_{\text{int}}).
  • Metabolite identification : LC-MS/MS with fragmentation patterns to map Phase I/II metabolites.
  • Species scaling : Apply allometric scaling to predict in vivo clearance.
  • Data integration : Use software like Phoenix WinNonlin for pharmacokinetic modeling.
    Address interspecies variability through sensitivity analysis .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound?

  • Methodological Answer :
  • Non-linear regression : Fit data to Hill or log-logistic models (GraphPad Prism).
  • Bootstrap resampling : Estimate confidence intervals for EC50_{50}/IC50_{50} values .
  • ANOVA with post-hoc tests : Compare multiple dose groups.
  • Meta-analysis : Aggregate data from independent studies using random-effects models to assess heterogeneity .

Q. How can batch-to-batch variability in synthesized this compound be minimized for longitudinal studies?

  • Methodological Answer :
  • Standardized protocols : Document reaction conditions (temperature, solvent purity) in detail .
  • QC metrics : Require batch-specific data (HPLC purity, NMR spectra, melting point).
  • Stability studies : Monitor degradation under storage conditions (e.g., -80°C vs. RT).
  • Blinded analysis : Use third-party labs to reduce bias .

Handling Contradictory Findings

Q. What frameworks guide the interpretation of conflicting mechanistic data for this compound?

  • Methodological Answer : Apply theory-driven analysis:
  • Process-based models : Identify mediators (e.g., solvent effects, enzyme isoforms) using structural equation modeling (SEM) .
  • Triangulation : Cross-validate results via orthogonal methods (e.g., kinetic vs. thermodynamic assays).
  • Resource conservation theory : Assess whether contradictory outcomes stem from resource depletion (e.g., catalyst lifetime, enzyme turnover) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.